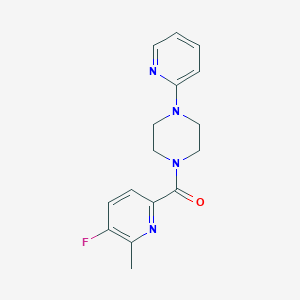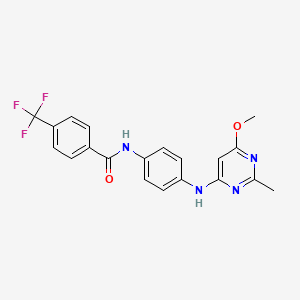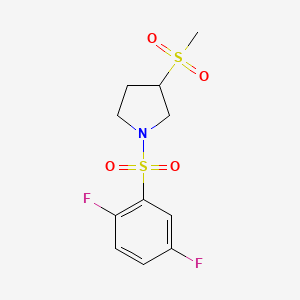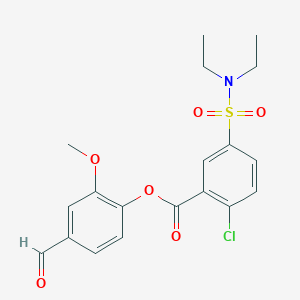
4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate” is a chemical compound with the CAS Number: 380427-16-7 . It has a molecular weight of 425.89 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20ClNO6S/c1-4-21(5-2)28(24,25)14-7-8-16(20)15(11-14)19(23)27-17-9-6-13(12-22)10-18(17)26-3/h6-12H,4-5H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 425.89 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound serves as an important intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a key intermediate for producing bisbibenzyls, which are natural products with diverse biological activities. The optimization of synthesis conditions for this compound has shown the importance of selecting the right catalyst and condensing agents, indicating its versatility in organic synthesis Lou Hong-xiang, 2012.
Liquid Crystalline Properties
Research into the liquid crystalline properties of related Schiff base-ester compounds with central linkages involving substituted naphthalene ring systems reveals the compound's potential in the development of novel liquid crystalline materials. These studies highlight its utility in synthesizing compounds with specific mesomorphic behavior, contributing to the advancement of materials science B.T. Thaker et al., 2012.
Antimicrobial Activity
The compound's derivatives have shown potential in antimicrobial activities. For instance, novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles synthesized from related compounds demonstrated antibacterial activity, indicating the compound's relevance in designing new antimicrobial agents А. А. Aghekyan et al., 2020.
Photophysical Properties
The synthesis and study of photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, provide insights into the compound's utility in developing materials with unique luminescence characteristics. Such materials are valuable for applications in optoelectronics and fluorescence-based technologies Soyeon Kim et al., 2021.
Environmental Applications
In the context of environmental science, derivatives of this compound have been investigated for their role in biodegradation pathways. The understanding of how such compounds degrade under microbial action is crucial for developing strategies to mitigate the environmental impact of synthetic chemicals Chunyan Li et al., 2016.
Safety And Hazards
Propiedades
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-chloro-5-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-4-21(5-2)28(24,25)14-7-8-16(20)15(11-14)19(23)27-17-9-6-13(12-22)10-18(17)26-3/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJKECXILATYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)
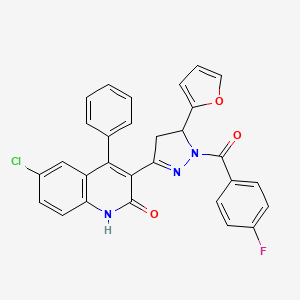
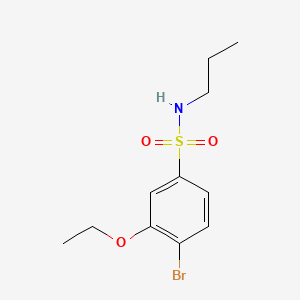
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)
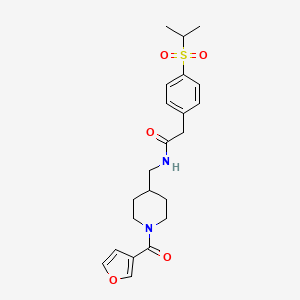
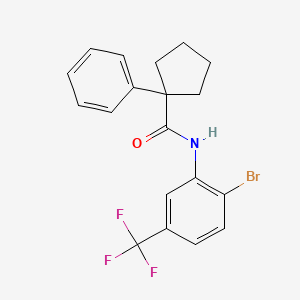

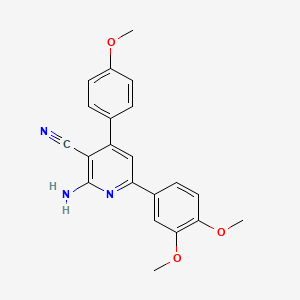
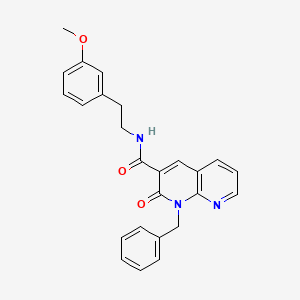
![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)
